2,5-Dimethoxybenzenesulfinic acid sodium salt 2,5-Dimethoxybenzenesulfinic acid sodium salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC17759516
InChI: InChI=1S/C8H10O4S.Na/c1-11-6-3-4-7(12-2)8(5-6)13(9)10;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1
SMILES:
Molecular Formula: C8H9NaO4S
Molecular Weight: 224.21 g/mol

2,5-Dimethoxybenzenesulfinic acid sodium salt

CAS No.:

Cat. No.: VC17759516

Molecular Formula: C8H9NaO4S

Molecular Weight: 224.21 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dimethoxybenzenesulfinic acid sodium salt -

Specification

Molecular Formula C8H9NaO4S
Molecular Weight 224.21 g/mol
IUPAC Name sodium;2,5-dimethoxybenzenesulfinate
Standard InChI InChI=1S/C8H10O4S.Na/c1-11-6-3-4-7(12-2)8(5-6)13(9)10;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1
Standard InChI Key HQZGAGATHZWYHN-UHFFFAOYSA-M
Canonical SMILES COC1=CC(=C(C=C1)OC)S(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

The compound’s IUPAC name is sodium 2,5-dimethoxybenzenesulfinate, reflecting its benzenesulfinate core substituted with methoxy groups at the 2- and 5-positions. Key identifiers include:

PropertyValue
Molecular FormulaC8H9NaO4S\text{C}_8\text{H}_9\text{NaO}_4\text{S}
Molecular Weight224.21 g/mol
CAS Number123065-23-6
Canonical SMILESCOC1=CC(=C(C=C1)OC)S(=O)[O-].[Na+]
InChIKeyHQZGAGATHZWYHN-UHFFFAOYSA-M

The sulfinate group (SO2\text{SO}_2^-) and methoxy substituents confer distinct electronic and steric properties, influencing reactivity in synthetic pathways.

Synthesis and Preparation

Synthetic Routes

The synthesis of 2,5-dimethoxybenzenesulfinic acid sodium salt typically involves two primary steps:

  • Sulfination of 2,5-Dimethoxybenzene:

    • The parent aromatic compound undergoes sulfination using sulfur dioxide (SO2\text{SO}_2) or a sulfinating agent in the presence of a base.

    • Alternative methods include the reduction of corresponding sulfonyl chlorides or sulfonic acids. For example, 2,5-dimethoxybenzenesulfonyl chloride can be reduced using sodium sulfite (Na2SO3\text{Na}_2\text{SO}_3) to yield the sulfinic acid intermediate .

  • Salt Formation:

    • The sulfinic acid is neutralized with sodium hydroxide (NaOH\text{NaOH}) or sodium bicarbonate (NaHCO3\text{NaHCO}_3) in aqueous or polar aprotic solvents (e.g., ethanol, dimethylformamide).

    • The reaction is represented as:

      2,5-(MeO)2C6H3SO2H+NaOH2,5-(MeO)2C6H3SO2Na+H2O\text{2,5-(MeO)}_2\text{C}_6\text{H}_3\text{SO}_2\text{H} + \text{NaOH} \rightarrow \text{2,5-(MeO)}_2\text{C}_6\text{H}_3\text{SO}_2\text{Na} + \text{H}_2\text{O}

Optimization and Yield

  • Solvent Selection: Reactions in ethanol/water mixtures (1:1 v/v) at 0–5°C improve yield by minimizing side reactions.

  • Purification: Recrystallization from hot methanol or ethanol enhances purity (>97%).

Physicochemical Properties

Key physical and chemical properties are summarized below:

PropertyValue/Description
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in water, methanol, ethanol; sparingly soluble in acetone
StabilityHygroscopic; stable under inert atmospheres at 2–8°C
pKa (Sulfinic acid)~1.5–2.5 (estimated)
Thermal Decomposition>200°C (gradual decomposition)

The compound’s hygroscopic nature necessitates dry storage conditions.

Reactivity and Synthetic Applications

Sulfonyl Radical Generation

Under oxidative conditions (e.g., peroxides, photoredox catalysis), the sulfinate anion generates sulfonyl radicals (RSO2\text{RSO}_2^\bullet), enabling:

  • C–S Bond Formation: Radical addition to alkenes/alkynes produces vinyl or allyl sulfones .
    Example:

    2,5-(MeO)2C6H3SO2Na+CH2=CH2Cu(II)2,5-(MeO)2C6H3SO2CH2CH3\text{2,5-(MeO)}_2\text{C}_6\text{H}_3\text{SO}_2\text{Na} + \text{CH}_2=\text{CH}_2 \xrightarrow{\text{Cu(II)}} \text{2,5-(MeO)}_2\text{C}_6\text{H}_3\text{SO}_2\text{CH}_2\text{CH}_3
  • Ring-Closing Reactions: Intramolecular cyclization forms sulfone-containing heterocycles .

Nucleophilic Substitution

The sulfinate group acts as a nucleophile in SN_\text{N}2 reactions with alkyl halides:

2,5-(MeO)2C6H3SO2+R-X2,5-(MeO)2C6H3SO2R+X\text{2,5-(MeO)}_2\text{C}_6\text{H}_3\text{SO}_2^- + \text{R-X} \rightarrow \text{2,5-(MeO)}_2\text{C}_6\text{H}_3\text{SO}_2\text{R} + \text{X}^-

This pathway is instrumental in synthesizing sulfones and sulfonamides .

Electrochemical Applications

Recent advances in electrochemistry utilize sodium sulfinates for sustainable synthesis. For instance, paired electrolysis enables simultaneous oxidation and reduction, facilitating sulfonylation without external oxidants .

Industrial and Research Applications

Pharmaceutical Intermediates

  • Sulfonamide Drugs: The compound serves as a precursor for antimicrobial and anti-inflammatory agents via coupling with amines .

  • Kinase Inhibitors: Sulfone moieties derived from sulfinates are critical in designing targeted cancer therapies .

Material Science

  • Polymer Modification: Incorporation into polymers enhances thermal stability and solubility .

  • Dye Synthesis: Sulfinate groups improve dye affinity for textiles, as seen in laccase-mediated cotton dyeing .

ParameterRecommendation
Storage2–8°C in airtight, moisture-proof containers
HandlingUse gloves and goggles; avoid inhalation
DisposalIncinerate or neutralize with bases

While non-flammable, the compound’s hygroscopicity and potential irritancy warrant cautious handling .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator